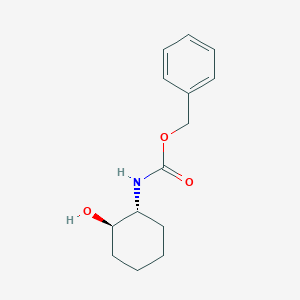

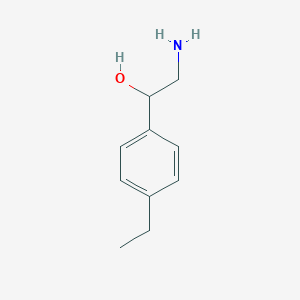

(1R,2R)-2-(Benzyloxycarbonylamino)cyclohexanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

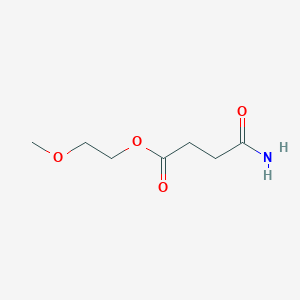

(1R,2R)-2-(Benzyloxycarbonylamino)cyclohexanol, also known as 1-benzyloxycarbonyl-2-amino-cyclohexanol, is a synthetic compound commonly used in the laboratory for organic synthesis. It is a versatile reagent that can be used to synthesize a wide range of compounds, including amino acids, peptides, and heterocycles. This compound has a wide range of applications in scientific research, including its use as a catalyst in organic reactions, as a reactant in peptide synthesis, and as a starting material for the synthesis of heterocycles.

科学的研究の応用

Enantioselective Synthesis

- An efficient enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an intermediate for potent CCR2 antagonists, has been developed, featuring a key step of iodolactamization to yield a highly functionalized (1R,2S,4S,5S)-tert-butyl 2-(benzyloxycarbonylamino)-4-iodo-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate (Campbell et al., 2009).

Synthesis and Resolution Methods

- A study on the synthesis and resolution of racemic Trans‐2‐(N‐Benzyl)Amino‐1‐Cyclohexanol has been conducted, highlighting the enantiomer separation by sequential use of (R)‐ and (S)‐Mandelic Acid (Schiffers & Bolm, 2008).

Catalytic Applications

- (1R,2R)-N1-n-pentyl, N1-benzyl-1,2-cyclohexanediamine, a novel chiral 1,2-diaminocyclohexane derivative, was synthesized and used as an efficient catalyst in asymmetric aldehyde–ketone or ketone–ketone aldol reactions, yielding products with high yields and excellent enantioselectivity (Xu et al., 2013).

Scalable Preparation

- An improved and efficient process was developed for the green and scalable preparation of optically pure (1R,2R)- and (1S,2S)-trans-2-aminocyclohexanols. This process utilized hot water to promote the aminolysis of cyclohexene oxide by benzylamine (Xue et al., 2014).

Bifunctional Building Blocks

- A practical route was developed for 2-(2-(2-methyl-1,3-dioxolan-2-yl)ethyl)cyclohexan-1-one, a cyclohexanone-related bifunctional building block, featuring inexpensive starting materials and attainable reaction conditions (Zha et al., 2021).

Inhibitor Synthesis

- A new route was described for homochiral (+)-(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-ol and its 2-benzyl ether derivative, starting from (−)-quinic acid. These compounds are key intermediates in the synthesis of inhibitors for inositol monophosphatase (Schulz & Gani, 1997).

特性

IUPAC Name |

benzyl N-[(1R,2R)-2-hydroxycyclohexyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-13-9-5-4-8-12(13)15-14(17)18-10-11-6-2-1-3-7-11/h1-3,6-7,12-13,16H,4-5,8-10H2,(H,15,17)/t12-,13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQLGJJPYSFXPM-CHWSQXEVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)OCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)NC(=O)OCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-(Benzyloxycarbonylamino)cyclohexanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[methyl(nitro)sulfamoyl]nitramide](/img/structure/B168835.png)

![Furo[2,3-c]pyridine](/img/structure/B168854.png)